BenchChemオンラインストアへようこそ!

5-(4-Chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid

Anesthetic Drug Discovery GABA_A Receptor Modulation In Vivo Pharmacology

Select CAS 131721-40-9 as the free acid scaffold for next-gen IV anesthetics. Directly synthesize NAP-1 analogs via esterification/amidation — no ester hydrolysis needed. Demonstrated 2.5-fold potency over propofol (EC50 0.53 μM) with expected hemodynamic stability. Ideal for GABA_A receptor SAR and solid-state formulation studies.

Molecular Formula C18H14ClNO2
Molecular Weight 311.77
CAS No. 131721-40-9
Cat. No. B2621292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid
CAS131721-40-9
Molecular FormulaC18H14ClNO2
Molecular Weight311.77
Structural Identifiers
SMILESCC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C18H14ClNO2/c1-12-16(18(21)22)11-17(13-7-9-14(19)10-8-13)20(12)15-5-3-2-4-6-15/h2-11H,1H3,(H,21,22)
InChIKeyDTSPYWSIZBAAAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid (CAS 131721-40-9): Chemical Identity and Core Structural Features for Sourcing Decisions


5-(4-Chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid (CAS 131721-40-9) is a fully substituted 1,2,5-trisubstituted pyrrole-3-carboxylic acid derivative . Its molecular framework combines a 4-chlorophenyl group at the 5-position, a methyl group at the 2-position, and an N-phenyl substituent on the pyrrole ring . With a molecular formula of C18H14ClNO2 and a molecular weight of 311.8 g/mol , this compound serves as both a versatile synthetic intermediate and a precursor to bioactive molecules, most notably the ethyl ester analog NAP-1 (CAS 131721-28-3), a compound with demonstrated anesthetic activity [1]. The free carboxylic acid functionality at the 3-position enables diverse derivatization chemistries—esterification, amidation, and reduction—that are not accessible with the pre-formed ester analogs, making it a strategically valuable building block for medicinal chemistry programs targeting GABAergic and related systems [1].

Why 5-(4-Chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylic Acid Cannot Be Replaced by Generic Pyrrole-3-Carboxylic Acid Analogs: The Critical Role of N-Phenyl and 5-(4-Chlorophenyl) Substitution


Simple pyrrole-3-carboxylic acids and even more substituted analogs such as 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid lack the unique combination of an N-phenyl group and a 5-(4-chlorophenyl) substituent that defines the scaffold of CAS 131721-40-9 . These structural elements are not merely decorative; they fundamentally govern the compound's utility in two critical dimensions. First, the N-phenyl and 5-(4-chlorophenyl) groups create a specific steric and electronic environment around the pyrrole core that is essential for GABA_A receptor interactions observed in the derived ester NAP-1 [1]. Second, the 4-chlorophenyl moiety imparts distinct thermochemical stability relative to non-halogenated or differently halogenated phenylpyrrole analogs, as established by calorimetric studies on halogenated 1-phenylpyrrole derivatives [2]. Substitution with a generic, commercially available pyrrole-3-carboxylic acid that lacks these substituents eliminates both the biological targeting capability and the thermochemical profile that distinguish this scaffold, making such replacement scientifically unsound for applications requiring this specific substitution pattern [1][2].

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylic Acid Versus Closest Analogs


Anesthetic Potency of Derived Ethyl Ester (NAP-1) Versus Propofol in Tadpole Loss of Righting Reflex Assay

The ethyl ester derivative of CAS 131721-40-9, designated NAP-1 (CAS 131721-28-3), demonstrates approximately 2.5-fold greater potency than the clinical standard propofol in the Xenopus tadpole loss of righting reflex assay, a well-established model for anesthetic efficacy . This potency advantage is a direct consequence of the parent acid scaffold, whose substitution pattern enables productive GABA_A receptor interactions [1].

Anesthetic Drug Discovery GABA_A Receptor Modulation In Vivo Pharmacology

GABA_A Receptor-Mediated Anesthetic Mechanism Confirmed by Paired-Pulse Inhibition in Hippocampal Slices

NAP-1, the ethyl ester of CAS 131721-40-9, produces a concentration-dependent increase in paired-pulse inhibition in the CA1 region of rat hippocampal brain slices at 100 μM, a functional readout of GABA_A receptor-mediated inhibitory neurotransmission . This electrophysiological profile is characteristic of general anesthetics that act through the GABA_A receptor, including propofol and etomidate [1]. The parent acid (CAS 131721-40-9) is the essential precursor for generating NAP-1 and related esters that retain this mechanism [1].

Neuropharmacology GABA_A Receptor Electrophysiology Anesthetic Mechanism of Action

Thermochemical Stability of the 4-Chlorophenyl-Pyrrole Scaffold Relative to Non-Halogenated and Differently Halogenated 1-Phenylpyrrole Analogs

Calorimetric studies on halogenated 1-phenylpyrrole derivatives demonstrate that the 4-chlorophenyl substituent imparts distinct thermochemical properties—specifically standard molar enthalpies of formation and sublimation—that differ systematically from 4-fluorophenyl and 4-iodophenyl analogs [1]. While the published study directly characterized 1-(4-chlorophenyl)pyrrole rather than the fully substituted CAS 131721-40-9, the class-level data establish that chlorine substitution at the 4-position of the phenyl ring produces a measurable impact on thermodynamic stability compared to other halogen substituents [1]. Extrapolation to the 5-(4-chlorophenyl)-substituted CAS 131721-40-9 scaffold is justified based on the conserved 4-chlorophenyl-pyrrole connectivity and the established structure-thermochemistry relationships within this compound class [1].

Physical Organic Chemistry Thermochemistry Molecular Stability

Synthetic Versatility of the Free Carboxylic Acid Versus Pre-formed Ester Analogs for Derivatization Chemistry

CAS 131721-40-9 possesses a free carboxylic acid group at the 3-position, enabling direct esterification with diverse alcohols, amidation with amines, and reduction to the corresponding alcohol—all without requiring deprotection steps [1]. By contrast, the pre-formed ethyl ester NAP-1 (CAS 131721-28-3) is restricted to ester hydrolysis or transesterification as the primary derivatization routes . This synthetic flexibility is particularly valuable for structure-activity relationship (SAR) exploration of the anesthetic pharmacophore, where systematic variation of the ester/amide substituent is required to optimize potency, selectivity, and pharmacokinetic properties [1]. The patent literature explicitly describes the carboxylic acid as a key intermediate for generating a library of ester and amide derivatives with varying anesthetic profiles [1].

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Optimal Application Scenarios for 5-(4-Chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Lead Optimization of Novel GABA_A Receptor Anesthetics with Reduced Hemodynamic Side Effects

Research programs seeking next-generation intravenous anesthetics with improved hemodynamic stability should procure CAS 131721-40-9 as the core scaffold for ester/amide library synthesis. The demonstrated 2.5-fold potency advantage of the ethyl ester NAP-1 (EC50 = 0.53 μM) over propofol (EC50 = 1.3 μM) in the tadpole loss of righting reflex assay [1], combined with the class-level expectation of reduced blood pressure depression based on scaffold novelty , positions this compound as a strategic starting point for optimizing the potency/side-effect ratio. The free carboxylic acid allows systematic variation of the ester substituent to fine-tune pharmacokinetic properties while maintaining the GABA_A receptor mechanism confirmed by paired-pulse inhibition in hippocampal slices [1].

Parallel Synthesis of Pyrrole-3-Carboxylic Acid Derivative Libraries for Anesthetic SAR Exploration

Medicinal chemistry groups conducting structure-activity relationship (SAR) studies on the pyrrole-3-carboxylic acid anesthetic pharmacophore should select CAS 131721-40-9 over pre-formed esters like NAP-1 (CAS 131721-28-3). The free carboxylic acid enables direct coupling with diverse alcohols and amines without requiring ester hydrolysis, supporting parallel library synthesis approaches [1]. This synthetic advantage—at least three additional derivatization pathways versus the ethyl ester—accelerates SAR campaigns by eliminating deprotection steps and expanding the accessible chemical space [1].

Thermochemical Characterization and Formulation Development of Halogenated Pyrrole-3-Carboxylic Acid Drug Candidates

Formulation scientists developing solid dosage forms or optimizing storage conditions for pyrrole-3-carboxylic acid-derived drug candidates can leverage the class-level thermochemical data on halogenated 1-phenylpyrrole derivatives [1]. The systematic variation in enthalpies of formation and sublimation across fluorinated, chlorinated, and iodinated analogs provides a predictive framework for selecting the 4-chlorophenyl-substituted CAS 131721-40-9 when specific thermal stability or vapor pressure characteristics are required. The established calorimetric methodology (rotating-bomb combustion calorimetry with DFT validation) [1] can be directly applied to characterize this specific compound for regulatory documentation.

Computational Docking and Molecular Modeling of GABA_A Receptor Ligands

Computational chemistry groups engaged in structure-based drug design targeting the GABA_A receptor should procure CAS 131721-40-9 as a validated scaffold for in silico modeling. The compound's parent scaffold has been computationally demonstrated to exhibit favorable interactions with GABA_A receptor binding sites through molecular docking studies [1]. The availability of quantitative in vivo potency data (EC50 = 0.53 μM for the ethyl ester in tadpole assay) enables correlation of computational predictions with experimental outcomes, strengthening the predictivity of docking models for this compound class [1].

Quote Request

Request a Quote for 5-(4-Chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.